![molecular formula C19H23N3O2 B4888409 4-(2-methoxyphenyl)-N-(2-methylphenyl)-1-piperazinecarboxamide](/img/structure/B4888409.png)
4-(2-methoxyphenyl)-N-(2-methylphenyl)-1-piperazinecarboxamide
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Overview
Description
4-(2-methoxyphenyl)-N-(2-methylphenyl)-1-piperazinecarboxamide, commonly known as MMPP, is a chemical compound that has been extensively studied for its potential applications in the field of biomedical research. MMPP belongs to the class of piperazine derivatives and has been found to exhibit a range of interesting biological properties.
Scientific Research Applications
MMPP has been extensively studied for its potential applications in the field of biomedical research. It has been found to exhibit a range of interesting biological properties, including anti-inflammatory, analgesic, and antidepressant effects. MMPP has also been shown to have potential applications in the treatment of various neurological disorders, including Parkinson's disease, Alzheimer's disease, and schizophrenia.
Mechanism of Action
The exact mechanism of action of MMPP is not yet fully understood. However, it is believed to act by modulating the activity of certain neurotransmitters in the brain, such as dopamine and serotonin. MMPP has also been found to inhibit the activity of certain enzymes, such as monoamine oxidase (MAO), which is involved in the metabolism of neurotransmitters.
Biochemical and Physiological Effects:
MMPP has been found to exhibit a range of interesting biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters in the brain, such as dopamine and serotonin. MMPP has also been found to have antioxidant properties, which may help to protect against oxidative stress and inflammation.
Advantages and Limitations for Lab Experiments
MMPP has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its potential applications in the field of biomedical research. However, there are also some limitations to its use. MMPP is a relatively new compound, and its exact mechanism of action is not yet fully understood. Additionally, there may be some potential side effects associated with its use, which need to be further explored.
Future Directions
There are several future directions for research on MMPP. One area of interest is the potential applications of MMPP in the treatment of various neurological disorders, such as Parkinson's disease, Alzheimer's disease, and schizophrenia. Another area of interest is the development of new synthetic methods for MMPP, which may allow for the production of more potent and selective compounds. Additionally, further studies are needed to explore the potential side effects of MMPP and to identify any potential drug interactions.
Synthesis Methods
The synthesis of MMPP involves the reaction of 2-methoxyphenylpiperazine with 2-methylphenyl isocyanate. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions. The resulting product is then purified using column chromatography to obtain pure MMPP.
properties
IUPAC Name |
4-(2-methoxyphenyl)-N-(2-methylphenyl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c1-15-7-3-4-8-16(15)20-19(23)22-13-11-21(12-14-22)17-9-5-6-10-18(17)24-2/h3-10H,11-14H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOFNZCDBZWDUQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)N2CCN(CC2)C3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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